1-Bromo-2-iodo-5-methoxy-3-methylbenzene
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Overview
Description
1-Bromo-2-iodo-5-methoxy-3-methylbenzene is an aromatic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of bromine, iodine, methoxy, and methyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-iodo-5-methoxy-3-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Electrophilic Aromatic Substitution: This step involves the introduction of bromine and iodine onto the benzene ring. The reaction conditions often require a catalyst such as iron(III) bromide or iron(III) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-iodo-5-methoxy-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Both bromine and iodine can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen substituents or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-Bromo-2-iodo-5-formyl-3-methylbenzene, while reduction of the bromine substituent can yield 2-Iodo-5-methoxy-3-methylbenzene .
Scientific Research Applications
1-Bromo-2-iodo-5-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 1-Bromo-2-iodo-5-methoxy-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing halogen substituents can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can stabilize carbocation intermediates formed during reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-iodo-5-methoxy-2-methylbenzene
- 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one
Uniqueness
1-Bromo-2-iodo-5-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and physical properties. The presence of both bromine and iodine allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8BrIO |
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Molecular Weight |
326.96 g/mol |
IUPAC Name |
1-bromo-2-iodo-5-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8BrIO/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 |
InChI Key |
BJRXMTOPOFSZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)OC |
Origin of Product |
United States |
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